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Compound of Interest

Compound Name: 2-Furancarboxylic acid, anhydride

Cat. No.: B3054667 Get Quote

Disclaimer: Extensive searches of public spectral databases and scientific literature did not

yield experimentally obtained NMR, IR, or MS spectra for 2-furoic anhydride (CAS 615-08-7).

This guide provides a detailed analysis of the spectral data for its precursor, 2-furoic acid, and

a discussion of the expected spectral characteristics of 2-furoic anhydride based on its

chemical structure.

This technical guide is intended for researchers, scientists, and professionals in drug

development, offering a comprehensive overview of the spectral properties of 2-furoic acid and

the anticipated spectral features of 2-furoic anhydride.

Spectral Data of 2-Furoic Acid
As a baseline for understanding the spectral characteristics of furan-based carboxylic acid

derivatives, the following tables summarize the key spectral data for 2-furoic acid.

Nuclear Magnetic Resonance (NMR) Data for 2-Furoic
Acid
Table 1: ¹H NMR Spectral Data for 2-Furoic Acid
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

7.90 dd 1.64, 0.76 H5 DMSO-d₆

7.22 dd 3.48, 0.76 H3 DMSO-d₆

6.64 dd 3.44, 1.72 H4 DMSO-d₆

12.36 s - COOH CDCl₃

7.66 dd 1.7, 0.9 H5 CDCl₃

7.35 dd 3.6, 0.9 H3 CDCl₃

6.57 dd 3.6, 1.7 H4 CDCl₃

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data for 2-Furoic Acid

Chemical Shift (δ) ppm Assignment Solvent

159.81 C=O DMSO-d₆

147.44 C2 DMSO-d₆

145.38 C5 DMSO-d₆

118.16 C3 DMSO-d₆

112.52 C4 DMSO-d₆

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data for 2-Furoic Acid
Table 3: Key IR Absorption Bands for 2-Furoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Broad
O-H stretch (carboxylic acid

dimer)

1680-1710 Strong C=O stretch (carbonyl)

1583 Strong C=C stretch (furan ring)

1427 Strong C-O-H in-plane bend

1290 Strong
C-O stretch coupled with O-H

in-plane bend

1126 Strong Ring vibrations

887 Strong C-H out-of-plane bend

Characteristic absorption regions for carboxylic acids and furan rings.

Mass Spectrometry (MS) Data for 2-Furoic Acid
Table 4: Key Mass Spectral Peaks for 2-Furoic Acid

m/z Relative Intensity (%) Assignment

112 100 [M]⁺ (Molecular Ion)

95 ~80 [M-OH]⁺

67 ~30 [M-COOH]⁺

39 ~40 Furan ring fragment

Data represents a typical electron ionization (EI) mass spectrum.

Expected Spectral Characteristics of 2-Furoic
Anhydride
The formation of an anhydride from a carboxylic acid introduces a new functional group with

distinct spectral properties.
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Expected NMR Spectra
¹H NMR: The ¹H NMR spectrum of 2-furoic anhydride is expected to be similar to that of 2-

furoic acid for the furan ring protons. The most significant change will be the disappearance

of the acidic proton signal from the carboxylic acid (around 10-13 ppm). The chemical shifts

of the furan protons may experience a slight downfield shift due to the electron-withdrawing

nature of the anhydride group compared to the carboxylic acid.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon signal is expected to shift slightly

compared to that in 2-furoic acid. The furan ring carbon signals should remain in similar

regions but may also experience minor shifts.

Expected IR Spectrum
The most prominent change in the IR spectrum upon formation of the anhydride will be in the

carbonyl stretching region. Instead of the single, broad C=O stretch of the carboxylic acid,

acyclic anhydrides typically show two distinct C=O stretching bands due to symmetric and

asymmetric vibrations. These are expected in the regions of 1830-1800 cm⁻¹ (asymmetric) and

1775-1740 cm⁻¹ (symmetric). The broad O-H stretch around 3000 cm⁻¹ will be absent. A strong

C-O-C stretch is also expected to appear around 1100-1000 cm⁻¹.

Expected Mass Spectrum
The molecular weight of 2-furoic anhydride is 206.15 g/mol . Therefore, the molecular ion peak

[M]⁺ in the mass spectrum is expected at m/z 206. Common fragmentation patterns would

likely involve the loss of one or both furan rings, as well as the loss of CO and CO₂.

Experimental Protocols
Synthesis of 2-Furoic Anhydride
A common method for the synthesis of carboxylic acid anhydrides is through the dehydration of

the corresponding carboxylic acid. One established method involves the use of a dehydrating

agent such as acetic anhydride.[2]

Protocol:

2-furoic acid is dissolved in a suitable solvent, such as excess acetic anhydride.
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The mixture is heated, often under reflux, to drive the reaction to completion.[2]

The progress of the reaction can be monitored by techniques such as Thin Layer

Chromatography (TLC) or by observing the cessation of acetic acid evolution.

Upon completion, the excess acetic anhydride and the acetic acid byproduct are removed,

typically by distillation under reduced pressure.

The crude 2-furoic anhydride can then be purified by methods such as recrystallization or

distillation.

Another versatile two-step approach involves the initial conversion of 2-furoic acid to 2-furoyl

chloride, followed by a reaction with a carboxylate salt.[2]

General Spectral Analysis Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at a frequency of 300 MHz or higher. A small amount of the analyte is dissolved in

a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is acquired at room

temperature. Chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard.

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared

(FTIR) spectrometer. For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) are frequently used. The spectrum is typically recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques.

Electron Ionization (EI) is common for providing detailed fragmentation patterns. The sample

is introduced into the mass spectrometer, ionized, and the resulting ions are separated

based on their mass-to-charge ratio (m/z).

Workflow for Synthesis and Spectral
Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral

analysis of a chemical compound like 2-furoic anhydride.
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Caption: Workflow for the synthesis and spectral characterization of 2-furoic anhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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